molecular formula C13H18BrNO2 B14133673 Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate

Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate

Cat. No.: B14133673
M. Wt: 300.19 g/mol
InChI Key: VFCUFZLKGSITNR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of phenylacetic acid and contains a bromomethyl group attached to the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromomethylbenzoic acid and tert-butyl glycinate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (nitrogen or argon) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Employed in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    Tert-butyl bromoacetate: Similar in structure but lacks the amino group, making it less versatile in certain synthetic applications.

    Tert-butyl [2-(bromomethyl)phenoxy]acetate: Contains a phenoxy group instead of an amino group, leading to different reactivity and applications.

Uniqueness:

    Functional Groups: The presence of both amino and bromomethyl groups in provides unique reactivity and versatility in synthetic chemistry.

    Applications: Its ability to undergo a wide range of chemical reactions makes it valuable in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)10-7-5-4-6-9(10)8-14/h4-7,11H,8,15H2,1-3H3

InChI Key

VFCUFZLKGSITNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1CBr)N

Origin of Product

United States

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